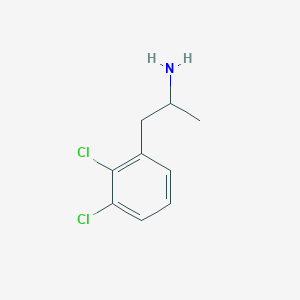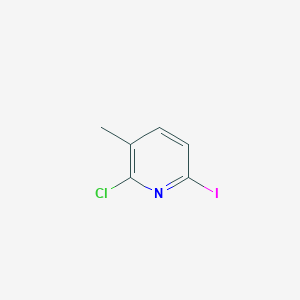
cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
“Cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 732252-30-1 and a molecular weight of 248.28 . The IUPAC name for this compound is (1R,3S)-3- (4-methoxybenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O4/c1-18-12-6-4-9 (5-7-12)13 (15)10-2-3-11 (8-10)14 (16)17/h4-7,10-11H,2-3,8H2,1H3, (H,16,17)/t10-,11+/m0/s1 . This compound contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Compounds with structures similar to "cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid" have been studied for their roles in chemical synthesis and catalysis. For example, the palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the influence of ligands on reaction outcomes, highlighting the importance of molecular structure in catalytic efficiency and selectivity (Feuerstein et al., 2001). This research area explores how variations in molecular structure, such as that of "this compound," can impact the development of new synthetic methods and the improvement of catalytic processes.
Environmental Monitoring
Another important application area is environmental monitoring, where similar compounds are analyzed as metabolites of synthetic pyrethroids in human urine, using advanced detection methods like gas chromatography-tandem mass spectrometry (Arrebola et al., 1999). This research underscores the relevance of chemical analysis in assessing exposure to environmental contaminants and the potential of "this compound" in environmental and biological monitoring studies.
Eigenschaften
IUPAC Name |
(1R,3S)-3-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-9(5-7-12)13(15)10-2-3-11(8-10)14(16)17/h4-7,10-11H,2-3,8H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLTBFKXDKKGA-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)


![1-Methyl-2-[[(2R)-pyrrolidin-2-yl]methylsulfanyl]imidazole](/img/structure/B1648641.png)





